![molecular formula C7H16N2O B105979 1,1,3-Triethylurea CAS No. 19006-59-8](/img/structure/B105979.png)
1,1,3-Triethylurea
Overview
Description
1,1,3-Triethylurea is an organic compound with the molecular formula C7H16N2O. It has an average mass of 144.215 Da and a monoisotopic mass of 144.126266 Da .
Synthesis Analysis
While there isn’t specific information available on the synthesis of 1,1,3-Triethylurea, similar compounds such as thiourea derivatives are synthesized by the reaction of various anilines with CS2 .
Molecular Structure Analysis
The systematic name for 1,1,3-Triethylurea is N,N,N’-triethylurea. The structure is represented by the SMILES notation: CCNC(=O)N(CC)CC .
Physical And Chemical Properties Analysis
1,1,3-Triethylurea has a density of 0.9±0.1 g/cm3, a boiling point of 275.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. Its enthalpy of vaporization is 51.3±3.0 kJ/mol and it has a flash point of 120.2±18.7 °C .
Scientific Research Applications
Biological Research
1,1,3-Triethylurea: is utilized in biological research for its potential role in protein denaturation studies. Its unique structure allows it to interact with protein molecules, providing insights into protein folding and stability .
Chemistry
In the field of chemistry, 1,1,3-Triethylurea serves as a precursor for the synthesis of complex organic compounds. Its reactivity is harnessed to create a variety of chemical structures that are useful in developing new materials and chemicals .
Medicine
1,1,3-Triethylurea: finds applications in medicinal chemistry where it is used as a building block for pharmaceutical compounds. Its derivatives are explored for therapeutic properties in drug discovery processes .
Materials Science
This compound is also significant in materials science, particularly in the development of novel polymeric materials. Its incorporation into polymers can alter physical properties such as flexibility, strength, and thermal stability .
Environmental Science
Environmental scientists use 1,1,3-Triethylurea to study its behavior and impact on ecosystems. It can be a model compound for understanding the fate and transport of similar organic molecules in the environment .
Industrial Processes
In industrial processes, 1,1,3-Triethylurea is investigated for its utility in green chemistry applications. It is a potential candidate for safer, more sustainable industrial practices due to its low toxicity and biodegradability .
Analytical Methods
Analytical chemists employ 1,1,3-Triethylurea in developing new analytical methods. It can be used as a standard or a reagent in various spectroscopic and chromatographic techniques to quantify or identify other substances .
Pharmaceuticals
Lastly, 1,1,3-Triethylurea is relevant in the pharmaceutical industry. It is used in the formulation of drugs, affecting their solubility and delivery mechanisms. Its role in enhancing drug stability and efficacy is of particular interest .
Safety And Hazards
properties
IUPAC Name |
1,1,3-triethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-8-7(10)9(5-2)6-3/h4-6H2,1-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKYLTYAGGYRAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172470 | |
Record name | Urea, 1,1,3-triethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Triethylurea | |
CAS RN |
19006-59-8 | |
Record name | Urea, 1,1,3-triethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1,1,3-triethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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